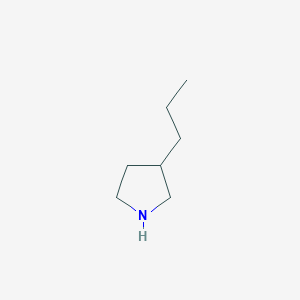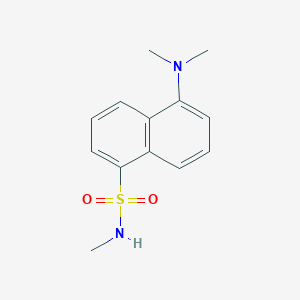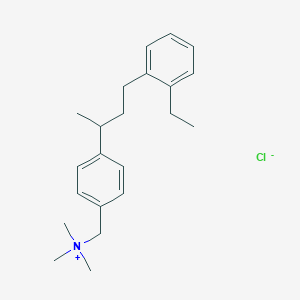
Filicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Filicol is a synthetic polymer that is widely used in scientific research for its unique properties. It is a water-soluble, biocompatible, and biodegradable material that has been shown to have a wide range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of Filicol depends on its specific application. In drug delivery, Filicol acts as a carrier for the drug and releases it in a controlled manner. The release rate of the drug can be controlled by modifying the properties of Filicol such as the degree of crosslinking and the swelling behavior.
In tissue engineering, Filicol acts as a scaffold material for the regeneration of tissue. The three-dimensional network structure of Filicol provides a suitable environment for cell growth and proliferation, and its biodegradability allows for the gradual replacement of the scaffold with new tissue.
In biosensors, Filicol acts as a matrix for the immobilization of enzymes and antibodies. The immobilized enzymes and antibodies can then interact with their respective substrates and analytes, leading to a measurable signal.
Efectos Bioquímicos Y Fisiológicos
Filicol has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. It has also been shown to have minimal inflammatory response and good biocompatibility with various cell types. However, the biochemical and physiological effects of Filicol depend on its specific application and the properties of the material.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Filicol has several advantages for lab experiments such as its high water solubility, biocompatibility, and biodegradability. It is also easy to modify the properties of Filicol to achieve specific requirements for different experiments. However, Filicol also has limitations such as its relatively low mechanical strength and the difficulty of controlling the release rate of drugs.
Direcciones Futuras
Filicol has a wide range of potential applications in various fields of scientific research. Some of the future directions for Filicol include the development of new drug delivery systems with improved release profiles, the development of new scaffold materials for tissue engineering, and the development of new biosensors with improved sensitivity and specificity. Further research is needed to fully understand the properties and potential applications of Filicol.
Métodos De Síntesis
Filicol is synthesized by the polymerization of N-isopropylacrylamide and N-isopropylmethacrylamide monomers with a crosslinker such as N,N'-methylenebisacrylamide. The resulting polymer has a three-dimensional network structure with a high degree of crosslinking. The synthesis method of Filicol is relatively simple and can be easily modified to achieve different properties such as swelling behavior, mechanical strength, and degradation rate.
Aplicaciones Científicas De Investigación
Filicol has been used in various fields of scientific research such as drug delivery, tissue engineering, and biosensors. In drug delivery, Filicol has been used as a carrier for various drugs such as anticancer drugs, antibiotics, and insulin. Its unique properties such as high water solubility, biocompatibility, and biodegradability make it an ideal candidate for drug delivery applications.
In tissue engineering, Filicol has been used as a scaffold material for the regeneration of various tissues such as bone, cartilage, and skin. Its three-dimensional network structure provides a suitable environment for cell growth and proliferation, and its biodegradability allows for the gradual replacement of the scaffold with new tissue.
In biosensors, Filicol has been used as a matrix for the immobilization of enzymes and antibodies. Its high water solubility and biocompatibility make it an ideal material for the development of biosensors for various applications such as glucose monitoring and disease diagnosis.
Propiedades
Número CAS |
117925-32-3 |
|---|---|
Nombre del producto |
Filicol |
Fórmula molecular |
C22H32ClN |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
[4-[4-(2-ethylphenyl)butan-2-yl]phenyl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H32N.ClH/c1-6-20-9-7-8-10-22(20)14-11-18(2)21-15-12-19(13-16-21)17-23(3,4)5;/h7-10,12-13,15-16,18H,6,11,14,17H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
HPBMDOORCPCYGX-UHFFFAOYSA-M |
SMILES |
CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C[N+](C)(C)C.[Cl-] |
SMILES canónico |
CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C[N+](C)(C)C.[Cl-] |
Sinónimos |
filicol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



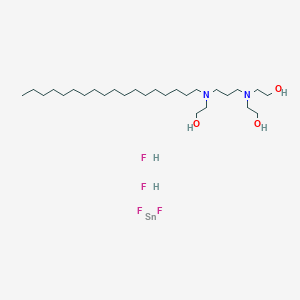
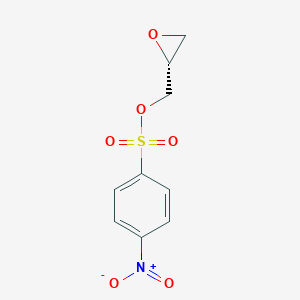
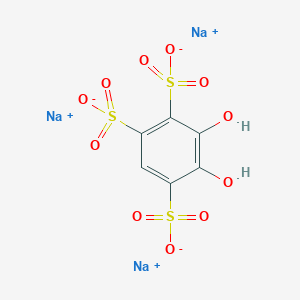
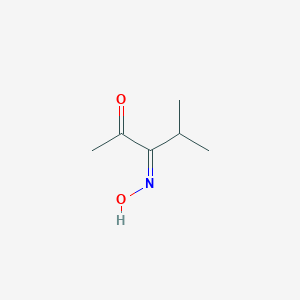
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)
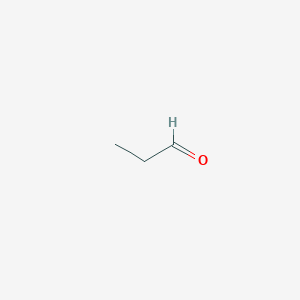
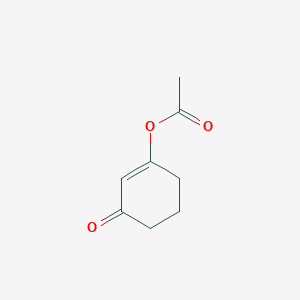
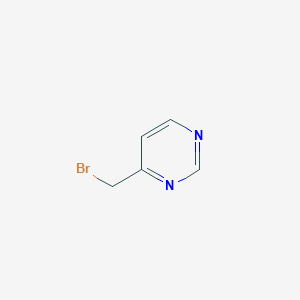
![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
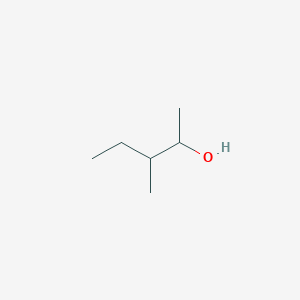
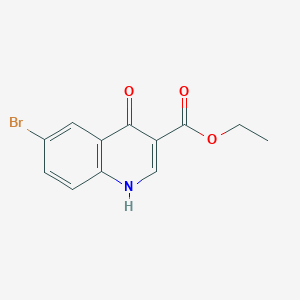
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
